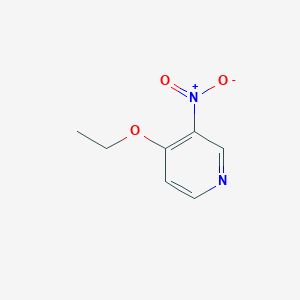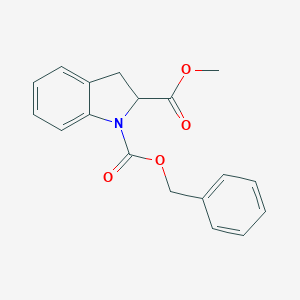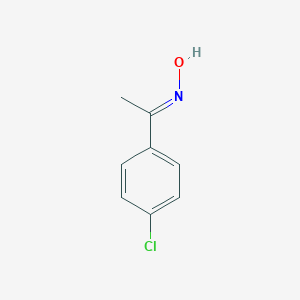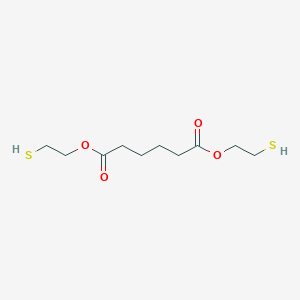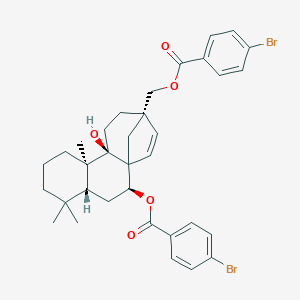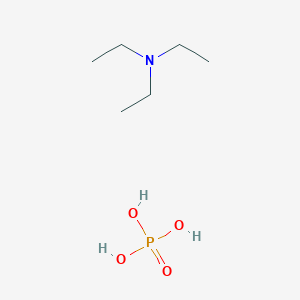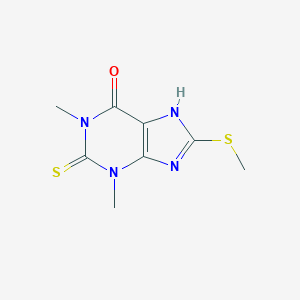
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one, commonly known as Methylthioadenosine (MTA), is a naturally occurring purine nucleoside found in various organisms. MTA is a metabolite of S-adenosylmethionine (SAM), a well-known methyl donor in biological systems. MTA plays a crucial role in regulating various biological processes, including gene expression, protein synthesis, and cell signaling. Due to its unique chemical properties, MTA has gained significant attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to inhibit the activation of these pathways, leading to the inhibition of cell growth, proliferation, and inflammation.
Biochemical and Physiological Effects:
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have various biochemical and physiological effects, including the regulation of gene expression, protein synthesis, and cell signaling. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to regulate the levels of SAM, a key methyl donor in biological systems, and to modulate the activity of various enzymes involved in methylation reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, including its stability, solubility, and availability. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one is also relatively easy to synthesize and purify, making it a useful tool for studying various biological processes. However, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has some limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, including the development of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one analogs with improved pharmacological properties, the identification of novel targets for 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one, and the elucidation of the mechanisms underlying its biological effects. Additionally, further studies are needed to determine the efficacy and safety of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one in various disease models and to explore its potential therapeutic applications in humans.
In conclusion, Methylthioadenosine (1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one) is a naturally occurring purine nucleoside with potential therapeutic applications in various diseases. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one exerts its biological effects by regulating various signaling pathways and has been shown to have anti-tumor, anti-inflammatory, and neuroprotective properties. While 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has several advantages for laboratory experiments, further research is needed to fully understand its biological effects and potential therapeutic applications.
Métodos De Síntesis
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the reaction between adenine and 5'-methylthioribose-1-phosphate, followed by the removal of the phosphate group. Enzymatic synthesis of 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one involves the transfer of a methyl group from SAM to adenine, catalyzed by 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one phosphorylase.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has also been shown to have anti-inflammatory properties, reducing inflammation in various animal models of inflammatory diseases. Additionally, 1,3-Dimethyl-8-(methylsulfanyl)-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one has been shown to have neuroprotective effects, protecting neurons from oxidative stress and inflammation.
Propiedades
Número CAS |
1784-69-6 |
|---|---|
Fórmula molecular |
C8H10N4OS2 |
Peso molecular |
242.3 g/mol |
Nombre IUPAC |
1,3-dimethyl-8-methylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) |
Clave InChI |
YDGHQFFQQUAJHB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
SMILES canónico |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SC |
Otros números CAS |
1784-69-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




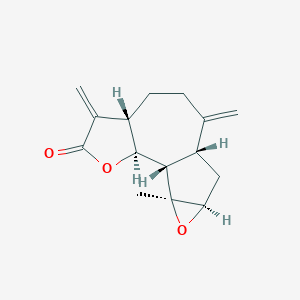
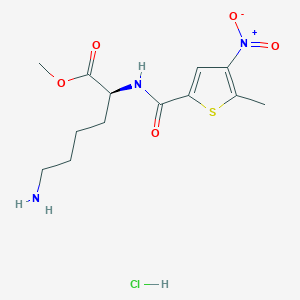
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
